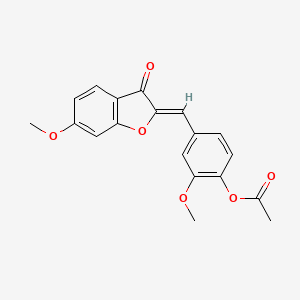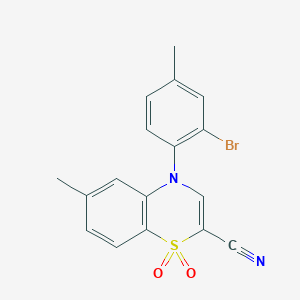
N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide
カタログ番号 B2427346
CAS番号:
1226451-05-3
分子量: 389.27
InChIキー: MOSQGJNIKWRHTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide, also known as DAPH, is a small molecule inhibitor that has been extensively studied in recent years due to its potential use in treating various diseases.
科学的研究の応用
Central Nervous System (CNS) Acting Drugs
- Chemical groups like piperidines and carboxamides have been identified as potential lead molecules for synthesizing compounds with CNS activity. These functional groups are known to be involved in a wide range of CNS effects, including depression, euphoria, and convulsion (Saganuwan, 2017).
Antitubercular Activity
- Compounds structurally related to N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide have been evaluated for their anti-tubercular activity against various strains of M. tuberculosis. These compounds exhibited significant anti-TB activity and were non-cytotoxic, presenting a starting point for the rational design of new leads for anti-TB drugs (Asif, 2014).
Enzyme Inhibition for Diabetes Mellitus Treatment
- Piperidine derivatives are noted for their role in inhibiting DPP IV, a protein involved in the inactivation of incretin molecules. This inhibition is a validated target for treating type 2 diabetes mellitus, suggesting that compounds like N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide could have potential applications in diabetes treatment (Mendieta et al., 2011).
Chemokine Receptor Antagonists
- Piperidine derivatives, including compounds similar to N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide, have been studied as antagonists for the chemokine receptor CCR3. This receptor is implicated in allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. Antagonists for this receptor, which includes various chemical classes of piperidine derivatives, are believed to provide a valuable approach for treating these conditions (Willems & IJzerman, 2009).
Synthesis of N-heterocycles
- Chiral sulfinamides, including tert-butanesulfinamide, have been utilized in the stereoselective synthesis of amines and derivatives, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts. This methodology points towards potential applications in synthesizing N-heterocycles, a structural motif present in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Enzymatic Treatment of Organic Pollutants
- The enzymatic approach using oxidoreductive enzymes, along with redox mediators, has been shown to be effective in the degradation of various organic pollutants. This process, which involves enhancing the efficiency of degradation, suggests potential applications in environmental remediation and waste treatment (Husain & Husain, 2007).
特性
IUPAC Name |
4-(2-bromo-4-methylphenyl)-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-11-3-5-15(14(18)7-11)20-10-13(9-19)23(21,22)17-6-4-12(2)8-16(17)20/h3-8,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQGJNIKWRHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=CN2C3=C(C=C(C=C3)C)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427265.png)
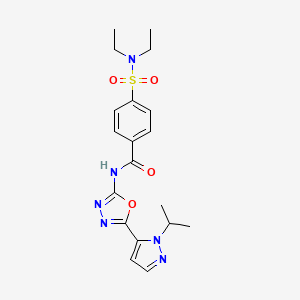
![3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2427267.png)
![3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2427268.png)

![3-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2427273.png)
![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)
![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2427275.png)
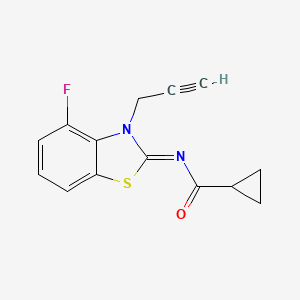
![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)
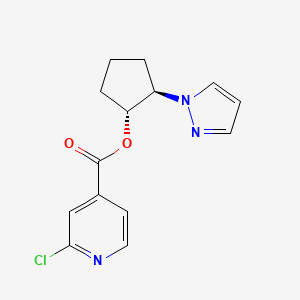
![4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2427283.png)
